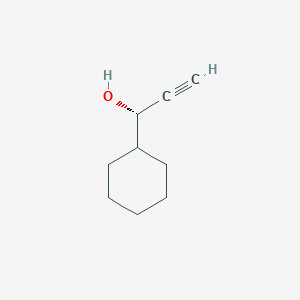

(S)-3-cyclohexyl-1-propyn-3-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-3-cyclohexyl-1-propyn-3-ol is a useful research compound. Its molecular formula is C9H14O and its molecular weight is 138.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmaceutical Applications

-

Pharmaceutical Intermediate :

- (S)-3-cyclohexyl-1-propyn-3-ol serves as an important intermediate in the synthesis of various pharmaceutical compounds. It is utilized in the production of specific bicyclooctane derivatives, which have potential therapeutic effects .

- For example, it can be involved in the preparation of compounds with high enantiomeric purity through microbial reduction processes, enhancing the efficacy of drug formulations .

-

Biological Activity :

- Studies have indicated that derivatives of this compound exhibit significant biological activities, including anti-inflammatory and antibacterial properties. This makes it a candidate for developing new therapeutic agents against infections caused by bacteria such as Escherichia coli and Pseudomonas aeruginosa .

Organic Synthesis

This compound is also pivotal in organic synthesis:

-

Synthesis of Complex Molecules :

- The compound can be used as a building block for synthesizing more complex organic molecules. For instance, it participates in reactions that lead to the formation of α,β-unsaturated γ-lactones and lactams, which are valuable in medicinal chemistry .

- Its reactivity allows for various transformations that can yield diverse chemical entities beneficial for research and industrial applications.

- Role in Reaction Mechanisms :

Case Study 1: Synthesis of Bicyclooctane Derivatives

A study demonstrated the synthesis of bicyclooctane derivatives using this compound as a precursor. The process involved multiple steps, including microbial reduction to achieve high enantiomeric purity. This method showcases the compound's utility in generating pharmacologically active substances with precise stereochemistry .

Case Study 2: Antimicrobial Activity

Research conducted on various derivatives of this compound revealed promising antimicrobial activity against several pathogens. The findings suggest that modifications to the compound can enhance its effectiveness as an antibacterial agent, paving the way for new drug development focused on resistant bacterial strains .

Properties

Molecular Formula |

C9H14O |

|---|---|

Molecular Weight |

138.21 g/mol |

IUPAC Name |

(1S)-1-cyclohexylprop-2-yn-1-ol |

InChI |

InChI=1S/C9H14O/c1-2-9(10)8-6-4-3-5-7-8/h1,8-10H,3-7H2/t9-/m1/s1 |

InChI Key |

CMJHRFATHWISFN-SECBINFHSA-N |

Isomeric SMILES |

C#C[C@H](C1CCCCC1)O |

Canonical SMILES |

C#CC(C1CCCCC1)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.